molecular formula C20H16N2O6 B1243358 Inhibiteur de télomérase IX CAS No. 368449-04-1

Inhibiteur de télomérase IX

Numéro de catalogue: B1243358
Numéro CAS: 368449-04-1
Poids moléculaire: 380.3 g/mol
Clé InChI: MIQUEZGHEJGPJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MST-312 est un dérivé synthétique de l’épigallocatéchine gallate, une catéchine majeure présente dans le thé vert. Il est principalement connu pour son rôle d’inhibiteur de la télomérase, ce qui a des implications importantes dans la recherche et la thérapie du cancer. La télomérase est une enzyme qui maintient la longueur des télomères, les coiffes protectrices aux extrémités des chromosomes, qui sont cruciales pour la réplication cellulaire et la longévité. MST-312 a été démontré pour inhiber l’activité de la télomérase, conduisant au raccourcissement des télomères et à la sénescence cellulaire ou l’apoptose subséquente, en particulier dans les cellules cancéreuses .

Applications De Recherche Scientifique

Cancer Research Applications

MST-312 has shown promising results in various cancer types through multiple studies:

Multiple Myeloma

A clinical study evaluated the efficacy of MST-312 in patients with multiple myeloma following stem cell transplantation. The treatment group received 100 mg/day of MST-312, resulting in significant improvements in progression-free survival compared to the control group. Genetic evaluations indicated a reduction in the expression of pro-inflammatory cytokines such as TNFα and IL-6, suggesting that MST-312 effectively inhibits telomerase activity in myeloma cells .

Breast Cancer

MST-312 has been shown to selectively inhibit telomerase activity in breast cancer cell lines, particularly MDA-MB-231. This inhibition leads to DNA damage at telomeres and downregulation of protective proteins like TRF2. Co-treatment with other agents like PARP inhibitors has demonstrated enhanced growth reduction compared to single treatments .

Ependymoma and Other Cancers

In preclinical studies, MST-312 reduced cell viability and proliferation in primary ependymoma cells. It has also been effective against lung cancer and medullary thyroid cancer, indicating its broad applicability across different malignancies .

Antiviral Applications

Recent studies have highlighted the antiviral properties of MST-312, particularly against herpes simplex virus (HSV). Research demonstrated that MST-312 significantly suppressed HSV replication by inhibiting telomerase activity, suggesting a potential role for telomerase in the viral life cycle. The compound was effective across multiple HSV strains, achieving over a four-log reduction in viral titers at specific concentrations .

Summary of Findings

The following table summarizes key findings related to the applications of MST-312 across various studies:

Study Focus Cancer Type Key Findings
Multiple MyelomaMyelomaImproved progression-free survival; reduced TNFα and IL-6 expression .
Breast CancerMDA-MB-231Induced DNA damage; downregulated TRF2; enhanced effects with PARP inhibitors .
EpendymomaEpendymomaReduced cell viability and proliferation .
Antiviral PropertiesHerpes Simplex VirusSignificant suppression of HSV replication; effective across multiple strains .

Mécanisme D'action

MST-312 exerce ses effets principalement par l’inhibition de l’activité de la télomérase. Il se lie à l’enzyme télomérase, l’empêchant d’ajouter des répétitions télomériques aux extrémités des chromosomes. Cette inhibition conduit à un raccourcissement progressif des télomères, ce qui déclenche la sénescence cellulaire ou l’apoptose. MST-312 induit également des dommages à l’ADN au niveau des télomères, contribuant davantage à ses effets anticancéreux .

Analyse Biochimique

Biochemical Properties

Telomerase Inhibitor IX functions as a potent inhibitor of telomerase activity, with an IC50 value of 670 nM in TRAP lysate prepared from U937 cells By binding to these components, Telomerase Inhibitor IX effectively inhibits the enzyme’s activity, preventing the elongation of telomeres and leading to progressive telomere shortening in cancer cells .

Cellular Effects

Telomerase Inhibitor IX exerts significant effects on various types of cells, particularly cancer cells. The compound inhibits cell proliferation and induces apoptosis in telomerase-positive cancer cells . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, Telomerase Inhibitor IX has been shown to downregulate the expression of genes associated with cell proliferation and survival, while upregulating genes involved in apoptosis . Additionally, the compound influences cellular metabolism by disrupting the balance of metabolic pathways that rely on telomerase activity .

Molecular Mechanism

The molecular mechanism of Telomerase Inhibitor IX involves its binding interactions with the catalytic subunit hTERT and the RNA component hTR of telomerase. By binding to these components, the compound inhibits the enzyme’s activity, leading to telomere shortening and subsequent cellular senescence or apoptosis . Telomerase Inhibitor IX also affects the shelterin protein complex, which organizes telomeric DNA into a protective T-loop structure. Disruption of this complex by the inhibitor leads to the exposure of telomeric DNA, triggering DNA damage responses and further promoting cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Telomerase Inhibitor IX have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on telomerase activity for extended periods . Long-term studies have shown that continuous exposure to Telomerase Inhibitor IX leads to progressive telomere shortening and eventual cell death in telomerase-positive cancer cells . Additionally, the compound’s stability and degradation profile have been studied, indicating that it remains effective over prolonged periods in both in vitro and in vivo settings .

Dosage Effects in Animal Models

In animal models, the effects of Telomerase Inhibitor IX vary with different dosages. Studies have shown that lower doses of the compound effectively inhibit telomerase activity and induce apoptosis in cancer cells without causing significant toxicity to normal cells . Higher doses of Telomerase Inhibitor IX can lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing harm to the organism .

Metabolic Pathways

Telomerase Inhibitor IX is involved in various metabolic pathways, particularly those related to telomere maintenance and cellular aging. The compound interacts with enzymes and cofactors involved in telomere elongation and maintenance, disrupting these processes and leading to telomere shortening . Additionally, Telomerase Inhibitor IX affects metabolic flux and metabolite levels by altering the balance of pathways that rely on telomerase activity . This disruption of metabolic pathways contributes to the compound’s anti-cancer effects .

Transport and Distribution

Within cells and tissues, Telomerase Inhibitor IX is transported and distributed through interactions with transporters and binding proteins . The compound’s cell-permeable nature allows it to effectively enter cells and reach its target sites. Once inside the cell, Telomerase Inhibitor IX interacts with specific binding proteins that facilitate its localization to the nucleus, where telomerase is active . This targeted distribution ensures that the compound exerts its inhibitory effects on telomerase activity within the appropriate cellular compartments .

Subcellular Localization

Telomerase Inhibitor IX exhibits specific subcellular localization, primarily targeting the nucleus where telomerase is active . The compound’s interactions with targeting signals and post-translational modifications direct it to the nucleus, allowing it to effectively inhibit telomerase activity at its site of action . Additionally, Telomerase Inhibitor IX may localize to other subcellular compartments, such as Cajal bodies, where telomerase components are assembled and processed . This precise localization enhances the compound’s efficacy in inhibiting telomerase activity and promoting cancer cell death .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

MST-312 est synthétisé par une série de réactions chimiques à partir de l’épigallocatéchine gallate. La voie de synthèse implique la modification de la structure de la catéchine pour améliorer son activité inhibitrice de la télomérase. Les conditions de réaction spécifiques, y compris les solvants, les catalyseurs et les températures, sont optimisées pour obtenir un rendement et une pureté élevés de MST-312 .

Méthodes de production industrielle

Bien que les méthodes détaillées de production industrielle de MST-312 ne soient pas largement documentées, le processus implique probablement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le processus de production comprendrait des étapes de purification et de contrôle qualité pour garantir que le composé répond aux normes requises pour la recherche et les applications thérapeutiques .

Analyse Des Réactions Chimiques

Types de réactions

MST-312 subit principalement des réactions liées à son rôle d’inhibiteur de la télomérase. Celles-ci incluent :

Réactifs et conditions courants

Les réactions impliquant MST-312 se produisent généralement dans des conditions physiologiques, telles que celles trouvées dans les environnements cellulaires. Les réactifs courants comprennent des tampons et des solvants qui maintiennent la stabilité et l’activité de MST-312 pendant les expériences .

Principaux produits formés

Le principal résultat des réactions de MST-312 est l’inhibition de l’activité de la télomérase, conduisant au raccourcissement des télomères et à la sénescence cellulaire ou à l’apoptose. Cet effet est particulièrement important dans les cellules cancéreuses, où l’activité de la télomérase est souvent régulée à la hausse .

Applications de recherche scientifique

MST-312 a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Activité Biologique

MST-312 is a synthetic telomerase inhibitor derived from epigallocatechin gallate (EGCG), a compound found in green tea. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit telomerase activity and induce cellular apoptosis. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of MST-312, including its mechanisms of action, efficacy in different cancer types, and potential synergistic effects with other compounds.

MST-312 primarily functions by inhibiting telomerase, an enzyme that adds telomere repeats to the ends of chromosomes, thereby allowing cancer cells to replicate indefinitely. The inhibition of telomerase leads to telomere shortening, triggering DNA damage responses and ultimately resulting in cell cycle arrest and apoptosis.

  • Telomerase Inhibition : Studies have shown that MST-312 can reduce telomerase activity by over 97% at concentrations as low as 20 μM . This inhibition is crucial as it disrupts the replicative immortality characteristic of cancer cells.
  • Induction of DNA Damage : MST-312 has been observed to induce DNA damage specifically at telomeres, evidenced by increased levels of DNA damage markers such as γH2AX and phosphorylated ATM kinase . This suggests that MST-312 not only inhibits telomerase but also exacerbates telomere dysfunction.

Efficacy in Cancer Treatment

MST-312 has demonstrated significant anti-cancer activity across various cell lines and cancer types. The following table summarizes key findings from various studies regarding its efficacy:

Cancer Type Cell Line GI50 (μM) Mechanism Outcome
Lung CancerNCI-H5221.4Telomerase inhibition and DNA damageInduces apoptosis and reduces viability
Ovarian CancerPA-11.0Synergistic effect with quercetinEnhanced apoptosis and reduced colony formation
Breast CancerMDA-MB-2311.0Telomerase inhibition and DNA damage responseGrowth arrest and enhanced sensitivity to PARP inhibitors
Multiple MyelomaPatient-derived cellsN/ATelomerase inhibitionImproved outcomes post-stem cell transplantation

Case Studies

  • Ovarian Cancer Synergy : A study demonstrated that the combination of MST-312 with quercetin significantly enhanced apoptosis and reduced colony formation in ovarian cancer cells compared to either agent alone. The combination index ranged from 0.2 to 0.7, indicating strong synergy .
  • Long-term Effects in Lung Cancer : Research on lung cancer cells treated with MST-312 for 12 weeks revealed morphological changes and reduced clonogenic potential, suggesting that prolonged exposure can lead to resistance mechanisms despite initial efficacy .
  • Breast Cancer Response : In breast cancer cell lines, MST-312 treatment resulted in significant reductions in telomerase activity and induced DNA damage, particularly in MDA-MB-231 cells. The combination with PARP inhibitors further enhanced the growth reduction effect .

Propriétés

IUPAC Name

N-[3-[(2,3-dihydroxybenzoyl)amino]phenyl]-2,3-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c23-15-8-2-6-13(17(15)25)19(27)21-11-4-1-5-12(10-11)22-20(28)14-7-3-9-16(24)18(14)26/h1-10,23-26H,(H,21,27)(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQUEZGHEJGPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439103
Record name Telomerase Inhibitor IX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368449-04-1
Record name Telomerase Inhibitor IX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-1,3-Phenylenebis-[2,3-dihydroxy-benzamide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
MST-312
Reactant of Route 2
Reactant of Route 2
MST-312
Reactant of Route 3
Reactant of Route 3
MST-312
Reactant of Route 4
Reactant of Route 4
MST-312
Reactant of Route 5
Reactant of Route 5
MST-312
Reactant of Route 6
MST-312

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.